

Crystal Structure of 4-Oxazolemethanol Not Publicly Available, Precluding In-Depth Analysis

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Compound of Interest

Compound Name: 4-Oxazolemethanol

CAS No.: 155742-48-6

Cat. No.: B123630

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A comprehensive search of crystallographic databases and scientific literature has revealed that the single-crystal X-ray structure of **4-Oxazolemethanol** (also known as (1,3-oxazol-4-yl)methanol) has not been publicly deposited or published. The absence of a Crystallographic Information File (CIF) or equivalent dataset makes a detailed, in-depth technical guide on its specific crystal structure, as requested, unachievable at this time.

Core crystallographic data, including unit cell dimensions, atomic coordinates, bond lengths, and bond angles, are fundamental prerequisites for the analysis of a compound's three-dimensional structure. This information, typically generated through techniques like single-crystal X-ray diffraction (SCXRD), forms the basis for understanding molecular geometry, intermolecular interactions, and crystal packing. Without this foundational data for **4-Oxazolemethanol**, any discussion of its specific structural characteristics would be purely speculative.

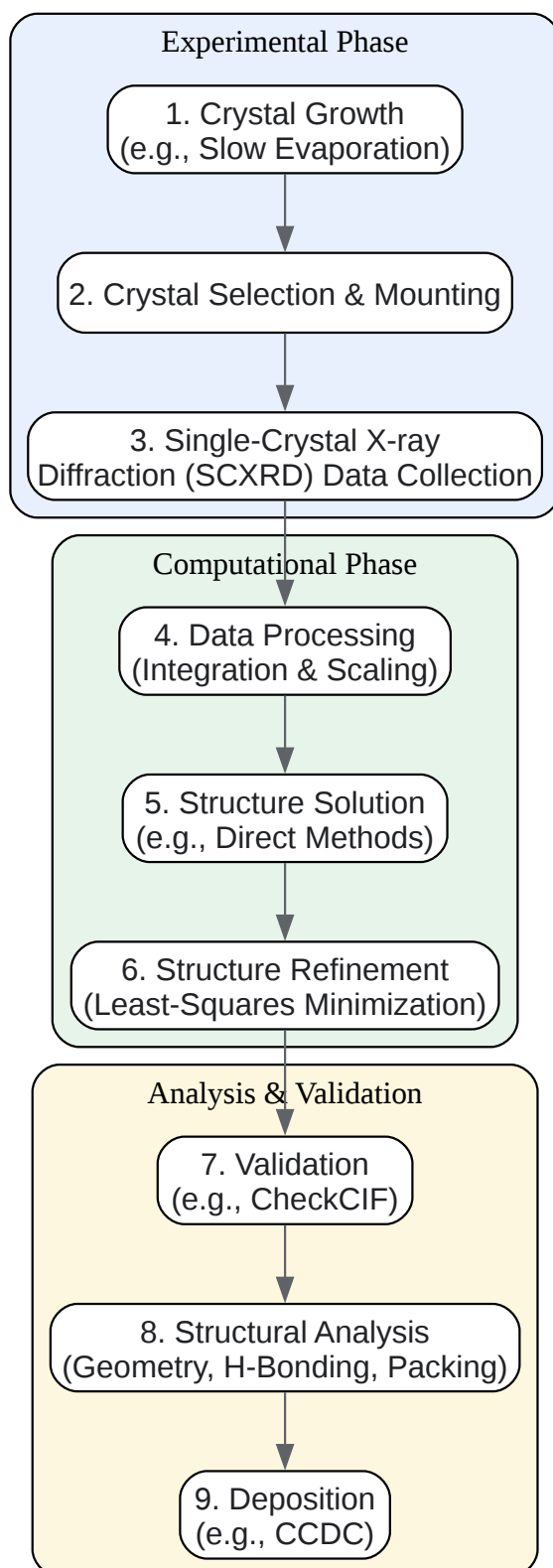
While the crystal structures of numerous oxazole derivatives have been determined and are available, these cannot be used as direct surrogates for the parent compound **4-Oxazolemethanol**. Substituents on the oxazole ring can significantly influence molecular

conformation and, more critically, the intermolecular interactions such as hydrogen bonding, which dictate the overall crystal packing.

For the benefit of researchers and drug development professionals, a generalized workflow for the crystal structure analysis of a novel small organic molecule, such as an oxazole derivative, is outlined below. This represents the standard process that would be followed if suitable crystals of **4-Oxazolemethanol** were to be obtained.

General Workflow for Small Molecule Crystal Structure Analysis

The determination of a small molecule's crystal structure is a systematic process, beginning with crystal growth and culminating in the validation and deposition of the structural data.



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Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Generalized Approach

- **Crystal Growth:** The first and often most challenging step is to grow high-quality single crystals. For a compound like **4-Oxazolemethanol**, which is expected to be a polar molecule, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) would be a primary method. The goal is to allow molecules to arrange themselves slowly into a well-ordered crystalline lattice.
- **Single-Crystal X-ray Diffraction (SCXRD):**
 - **Mounting:** A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
 - **Data Collection:** The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (commonly to 100 K) to minimize thermal motion of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
 - **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
- **Structure Solution and Refinement:**
 - **Solution:** The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.
 - **Refinement:** An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares minimization process to achieve the best possible fit between the calculated and observed diffraction data.
- **Validation and Analysis:** The final structural model is rigorously validated using software tools to check for geometric consistency and other potential issues. A successful analysis would then detail the molecule's precise bond lengths, angles, and torsion angles. Crucially, it would identify and characterize intermolecular interactions, such as the expected O-H...N or O-H...O hydrogen bonds involving the hydroxymethyl group and the oxazole ring, which would govern the supramolecular architecture.

Until the experimental work to crystallize **4-Oxazolemethanol** and perform SCXRD analysis is completed and the results are made public, a detailed guide on its specific crystal structure remains beyond reach. Researchers in the field are encouraged to pursue this determination to fill this gap in the structural chemistry of fundamental heterocyclic building blocks.

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